2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 851131-61-8
VCID: VC5015319
InChI: InChI=1S/C20H18F3N3O2S/c1-13-4-3-5-17(14(13)2)26-11-10-24-19(26)29-12-18(27)25-15-6-8-16(9-7-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
SMILES: CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Molecular Formula: C20H18F3N3O2S
Molecular Weight: 421.44

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 851131-61-8

Cat. No.: VC5015319

Molecular Formula: C20H18F3N3O2S

Molecular Weight: 421.44

* For research use only. Not for human or veterinary use.

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide - 851131-61-8

Specification

CAS No. 851131-61-8
Molecular Formula C20H18F3N3O2S
Molecular Weight 421.44
IUPAC Name 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C20H18F3N3O2S/c1-13-4-3-5-17(14(13)2)26-11-10-24-19(26)29-12-18(27)25-15-6-8-16(9-7-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27)
Standard InChI Key YCYMBBOJTXMSOD-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C

Introduction

The compound 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic molecule of interest in medicinal chemistry. This compound features a unique structural framework combining an imidazole ring, a sulfanyl group, and a trifluoromethoxy-substituted phenylacetamide moiety. Such structural motifs are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the imidazole derivative by reacting substituted benzaldehydes with ammonia and glyoxal.

  • Introduction of the sulfanyl group via thiol-based substitution reactions.

  • Coupling with the trifluoromethoxy-substituted phenylacetamide using standard amide bond formation techniques (e.g., carbodiimide-mediated coupling).

Antimicrobial Activity

Compounds with similar structural features have demonstrated potent antimicrobial properties. The imidazole ring is particularly effective in disrupting microbial cell membranes and inhibiting key enzymes.

Anticancer Potential

The trifluoromethoxy group has been associated with improved binding affinities to cancer-related targets such as kinases and proteases. Molecular docking studies suggest that this compound could interact with active sites of enzymes involved in tumor progression.

Enzyme Inhibition

Sulfanyl-linked compounds often act as inhibitors of enzymes like carbonic anhydrase or proteases due to their ability to interact with metal ions or active site residues.

In Vitro Studies

Preliminary studies on related compounds have shown:

  • Significant inhibition of bacterial growth at micromolar concentrations.

  • Cytotoxic effects against cancer cell lines with IC50 values below 20 µM.

Molecular Docking

Docking simulations reveal strong binding affinities for enzymes like tyrosine kinases and carbonic anhydrase IX, suggesting potential applications in oncology and metabolic disorders.

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